molecular formula C23H19N5 B3843888 nicotinaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

nicotinaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No. B3843888
M. Wt: 365.4 g/mol
InChI Key: POACBYYWDDWYRG-PCLIKHOPSA-N
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Description

Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent nitrogen-hydrogen single bond. They are often used in organic synthesis due to their reactivity .


Synthesis Analysis

Hydrazones are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine . This reaction is known as an addition-elimination or condensation reaction .


Molecular Structure Analysis

The molecular structure of a hydrazone would include a nitrogen-nitrogen double bond adjacent to a nitrogen-hydrogen bond. The rest of the molecule would depend on the specific hydrazone .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions. One notable reaction is the Wolff-Kishner reduction, which can be used to convert carbonyl groups to methylene groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a hydrazone would depend on its specific structure. Some general properties of hydrazones include their reactivity and their ability to act as ligands in coordination chemistry .

Mechanism of Action

The mechanism of action of a hydrazone would depend on its specific structure and the context in which it is being used. For example, in the Wolff-Kishner reduction, the hydrazone acts as an intermediate in the reduction of a carbonyl group .

Safety and Hazards

The safety and hazards associated with a hydrazone would depend on its specific structure. As with all chemicals, appropriate safety precautions should be taken when handling hydrazones .

Future Directions

Future research on hydrazones could involve exploring their reactivity and potential applications in organic synthesis and coordination chemistry .

properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-17-9-11-20(12-10-17)22-14-21(19-7-3-2-4-8-19)26-23(27-22)28-25-16-18-6-5-13-24-15-18/h2-16H,1H3,(H,26,27,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACBYYWDDWYRG-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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